molecular formula C14H9ClO3 B12527162 1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- CAS No. 778624-47-8

1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)-

Cat. No.: B12527162
CAS No.: 778624-47-8
M. Wt: 260.67 g/mol
InChI Key: HQLALQXHTVEAKS-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- is a chemical compound with a complex structure that includes a naphthalenedione core substituted with a chlorine atom and a methylene-oxopropyl group. This compound is part of the naphthoquinone family, known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the methylene-oxopropyl group. The reaction conditions often require the use of solvents like diethyl ether and catalysts such as triethylamine. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- exerts its effects involves interactions with cellular components. It can act as an electron acceptor, participating in redox reactions that affect cellular processes. The molecular targets and pathways involved include enzymes and proteins that are crucial for cellular metabolism and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

778624-47-8

Molecular Formula

C14H9ClO3

Molecular Weight

260.67 g/mol

IUPAC Name

2-chloro-3-(3-oxobut-1-en-2-yl)naphthalene-1,4-dione

InChI

InChI=1S/C14H9ClO3/c1-7(8(2)16)11-12(15)14(18)10-6-4-3-5-9(10)13(11)17/h3-6H,1H2,2H3

InChI Key

HQLALQXHTVEAKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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